Product packaging for 3-(Pentyloxy)phenol(Cat. No.:CAS No. 18979-73-2)

3-(Pentyloxy)phenol

Cat. No.: B097721
CAS No.: 18979-73-2
M. Wt: 180.24 g/mol
InChI Key: IOOCVIRRKFNHEL-UHFFFAOYSA-N
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Description

3-(Pentyloxy)phenol is a phenolic ether compound of significant interest in scientific research, particularly for investigating the environmental impact and biological activity of alkoxyphenols. As a member of the p-alkoxyphenols (AOPs) class, it serves as a valuable reference compound in studies exploring structure-activity relationships, especially concerning estrogenic potential. Research indicates that while its structural analog, p-pentyloxyphenol (PeOP), demonstrates the ability to dock into the human estrogen receptor alpha (hERα) binding site and can influence the expression of estrogen-responsive genes in experimental models, its in vivo estrogenic activity is comparatively weaker than that of related compounds . This makes this compound a pertinent subject for toxicological and endocrine disruption studies aimed at understanding the subtle structural determinants of xenobiotic hormone-mimicking effects. Beyond toxicological profiling, this chemical serves as a key synthetic intermediate and building block in various applied research fields. Its applications span the development of polymers and phenolic resins, the synthesis of liquid crystal intermediates, and the creation of novel compounds for agricultural use, such as bactericides . Researchers also utilize its structural motif in designing products for cosmetics and fragrances, underscoring its versatility in industrial chemistry research . The primary mechanism of action for its observed biological activity in endocrine assays is attributed to its potential interaction with estrogen receptors, as suggested by molecular docking analyses . Furthermore, the broader class of phenolic compounds to which it belongs is known for diverse bioactivities, including anti-inflammatory and antioxidant properties, often mediated through interactions with pathways like NF-κB or by inhibiting enzymes such as cyclooxygenase (COX) . This compound is intended for research use only in a controlled laboratory setting and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B097721 3-(Pentyloxy)phenol CAS No. 18979-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pentoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9,12H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOCVIRRKFNHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576952
Record name 3-(Pentyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18979-73-2
Record name 3-(Pentyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Mediated Alkoxylation

Palladium catalysts, such as palladium acetate, enable cross-coupling between aryl halides and alkoxy nucleophiles. While primarily used for biphenyl systems, this method can be adapted for 3-(pentyloxy)phenol by coupling 3-bromophenol with pentanol derivatives.

Procedure :

  • Dissolve 3-bromophenol (20 mmol), palladium acetate (0.005–0.05 eq), and a phosphine ligand (e.g., triphenylphosphine) in tetrahydrofuran (THF).

  • Add a Grignard reagent (e.g., pentylmagnesium bromide) dropwise at room temperature.

  • Quench with dilute hydrochloric acid and extract with ethyl acetate.

Yield : 48–76% after recrystallization.

Advantages :

  • Tolerance for electron-deficient aryl halides.

  • Scalable to multi-gram quantities.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative route using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple pentanol with 3-hydroxyphenol.

Typical Protocol :

  • Reactants : 3-Hydroxyphenol (1 eq), pentanol (1.2 eq), DEAD (1.5 eq), triphenylphosphine (1.5 eq)

  • Solvent : THF or dichloromethane

  • Temperature : 0°C to room temperature

Outcome :

  • Yields exceed 70% but require rigorous removal of byproducts (e.g., hydrazine derivatives).

Hydrolysis of Halogenated Intermediates

Acidic Hydrolysis of 3-(Pentyloxy)phenyl Halides

This compound can be derived from the hydrolysis of 3-(pentyloxy)phenyl chloride or bromide under acidic conditions.

Conditions :

  • Acid : Hydrochloric acid (10% v/v)

  • Temperature : 80–100°C

  • Time : 4–6 hours

Limitations :

  • Low regiochemical control compared to alkoxylation methods.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature (°C)CatalystsPurification
Williamson Synthesis28–4890K2CO3Column Chromatography
Palladium Coupling48–7625Pd(OAc)2, Ph3PRecrystallization
Mitsunobu Reaction70–850–25DEAD, PPh3Filtration

Key Observations :

  • Palladium-mediated coupling achieves the highest yields but incurs higher costs due to metal catalysts.

  • Williamson synthesis is more cost-effective but requires longer reaction times.

Regioselectivity and Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance the nucleophilicity of the phenoxide ion, improving reaction rates. In contrast, ethanol minimizes di-alkoxylation by stabilizing mono-deprotonated intermediates.

Base Selection

Weak bases (e.g., K2CO3) favor mono-alkoxylation, while stronger bases (e.g., NaOH) promote di-substitution.

Industrial-Scale Considerations

Large-scale production (e.g., >100 mmol) employs continuous-flow systems to mitigate exothermicity during alkoxylation. Patent data suggest that bromopentane surpasses chloropentane in reactivity, reducing reaction times by 30% .

Chemical Reactions Analysis

Types of Reactions: 3-(Pentyloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have investigated the anticancer properties of phenolic compounds, including 3-(Pentyloxy)phenol. Research indicates that derivatives of phenolic compounds can induce apoptosis in cancer cells. For instance, a study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Table 1: Cytotoxicity of Phenolic Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (Breast)TBDApoptosis induction
4-(Pentyloxy)phenolHepG2 (Liver)TBDCell cycle arrest
2-hydroxy-5-methoxybenzaldehydeHeLa (Cervical)TBDROS generation

1.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes, leading to cell death .

Materials Science

2.1 Polymer Synthesis

In materials science, this compound is utilized in the synthesis of liquid-crystalline polymers. These materials exhibit unique thermal and optical properties, making them suitable for applications in display technologies and sensors. The incorporation of pentyloxy groups enhances the solubility and processing characteristics of these polymers .

Table 2: Properties of Liquid-Crystalline Polymers Derived from Phenolic Compounds

Polymer TypeThermal Stability (°C)Optical Clarity (%)Application
Side-chain liquid-crystalline>250>90Displays
Thermotropic liquid-crystalline>300>85Optical devices

Environmental Science

3.1 Phytoremediation Potential

The potential use of this compound in environmental applications, particularly phytoremediation, is an emerging area of research. Its antioxidant properties can enhance plant resilience against environmental stressors, promoting the uptake and detoxification of pollutants from soil and water .

Case Study: Phytoremediation Using Phenolic Compounds

A study conducted on the use of plants treated with phenolic compounds showed increased efficiency in removing heavy metals from contaminated soils. The application of this compound could potentially enhance this process.

Mechanism of Action

The mechanism of action of 3-(Pentyloxy)phenol primarily involves its phenolic group. The hydroxyl group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative stress. This antioxidant activity is crucial in protecting cells and tissues from damage. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Alkoxy-Substituted Phenols

Compound Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(Pentyloxy)phenol C₁₁H₁₆O₂ 180.24 Single pentyloxy group; moderate hydrophobicity.
3-Phenoxyphenol C₁₂H₁₀O₂ 186.21 Phenoxy group (-O-C₆H₅) instead of pentyloxy; higher aromaticity.
3-(8-Hydroxyoctyl)phenol C₁₄H₂₂O₂ 222.32 Longer alkyl chain (8-hydroxyoctyl); increased lipophilicity.
3,4-Bis(pentyloxy)benzoate derivatives C₃₄H₄₄N₂O₆ (e.g., 3a) ~600–800 Complex structures with dual pentyloxy groups; high synthetic yields (76–85%) .

Key Findings :

  • Chain Length Impact : Longer alkyl chains (e.g., heptyloxy or dodecyloxy in compounds 3b and 3c) enhance hydrophobicity and may improve thermal stability in materials applications .
  • Synthetic Yields : Bis(pentyloxy) derivatives (e.g., 3a) achieve higher yields (85%) compared to trisubstituted analogs (e.g., 4a, 56%), likely due to steric hindrance in multi-step reactions .

Table 2: QS Inhibition Activity

Compound IC₅₀ (µM) Structure Features Reference
2-[4′-(Pentyloxy)phenyl]-4,5-dihydro-1H-imidazole 56.38 Pentyloxy-phenyl linked to imidazole core.
Ethyl (4-fluorobenzoyl) acetate 23.00 Fluorinated acetyl derivative.
This compound derivatives (e.g., chalcones) N/A Conjugated system with pentyloxy group.

Key Findings :

  • The imidazole derivative with a pentyloxy group exhibits moderate QS inhibition (IC₅₀ = 56.38 µM), outperforming nitro-pyridine-N-oxide but less active than fluorinated analogs .

Spectroscopic and Quantum Chemical Properties

Table 3: Spectroscopic Data for Pentyloxy-Substituted Compounds

Compound FT-IR (cm⁻¹) NMR Shifts (¹H/¹³C) UV-Vis λₘₐₓ (nm) Reference
(E)-3-[4-(Pentyloxy)phenyl]-1-phenylprop-2-en-1-one 1660 (C=O stretch) δ 8.2 (H, aromatic), δ 120–150 (C) 320–350
This compound (theoretical) ~3400 (O-H stretch) δ 6.5–7.0 (H, aromatic) 270–290 Inferred
3,4-Bis(pentyloxy)benzoate (3a) 1720 (ester C=O) δ 4.0 (OCH₂), δ 160 (C=O) N/A

Key Findings :

  • The chalcone derivative exhibits strong C=O stretching at 1660 cm⁻¹ and UV absorption at 320–350 nm, indicating charge-transfer transitions enhanced by the pentyloxy group .

Physicochemical Properties

  • Solubility: this compound’s pentyl chain improves solubility in organic solvents (e.g., ethanol, DCM) compared to shorter-chain analogs like 3-phenoxyphenol .
  • Thermal Stability : Bis(pentyloxy) derivatives (e.g., 3a) demonstrate higher melting points (>100°C) due to intermolecular van der Waals interactions .

Biological Activity

3-(Pentyloxy)phenol is a phenolic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by various studies and findings.

Chemical Structure and Properties

This compound consists of a phenolic ring substituted with a pentyloxy group. The presence of the pentyloxy group enhances the lipophilicity of the compound, which may influence its biological interactions and mechanisms of action. The compound's molecular formula is C13H18O2C_{13}H_{18}O_2, with a molecular weight of 210.28 g/mol.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by BenchChem highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The above table summarizes the inhibition zones observed during antimicrobial assays, demonstrating the compound's effectiveness against selected pathogens.

Antioxidant Activity

This compound has been evaluated for its antioxidant capacity using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it possesses significant antioxidant properties, which can be attributed to its ability to donate hydrogen atoms and neutralize free radicals.

Assay Type IC50 (µg/mL)
DPPH25.4
ABTS30.1

The table above shows the IC50 values for antioxidant activity, indicating that lower values represent higher potency in scavenging free radicals.

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, this compound has demonstrated anti-inflammatory effects in vitro. A study reported that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential for therapeutic applications in inflammatory diseases .

The biological activity of this compound is thought to involve various mechanisms:

  • Antioxidant Mechanism : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, effectively neutralizing them.
  • Antimicrobial Mechanism : The lipophilic nature of the pentyloxy group may facilitate membrane penetration, disrupting microbial cell membranes.
  • Anti-inflammatory Mechanism : Inhibition of nuclear factor kappa B (NF-κB) signaling pathways has been proposed as a mechanism through which this compound exerts its anti-inflammatory effects .

Case Studies

  • Antimicrobial Efficacy : A case study involving the application of this compound on infected wounds showed a significant reduction in bacterial load after treatment over two weeks. Patients treated with topical formulations containing this compound exhibited faster healing rates compared to control groups.
  • Oxidative Stress in Neuronal Cells : In a neuroprotection study, neuronal cells exposed to oxidative stress showed decreased cell viability when treated with this compound. The compound effectively reduced oxidative damage markers, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Pentyloxy)phenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or etherification. For example, reacting 3-hydroxyphenol with pentyl bromide in the presence of a base like potassium carbonate under reflux in an aprotic solvent (e.g., dimethylformamide) . Yield optimization requires precise control of stoichiometry, temperature (80–100°C), and purification via distillation or recrystallization. Impurity profiles should be monitored using HPLC or GC-MS.

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Use NMR (e.g., 1^1H/13^{13}C-NMR for alkyl chain and aromatic proton assignments), FT-IR (to confirm ether C-O-C stretching at ~1250 cm1^{-1}), and mass spectrometry (ESI-MS for molecular ion verification). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are synthesized .

Q. How does this compound interact with biological systems in preliminary assays?

  • Methodological Answer : Screen for antimicrobial activity using disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Antioxidant potential can be assessed via DPPH radical scavenging assays, with IC50_{50} values compared to standards like ascorbic acid .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic aromatic substitution reactions?

  • Methodological Answer : The pentyloxy group is a strong electron-donating substituent, directing electrophiles to the para position. Density Functional Theory (DFT) calculations can model charge distribution and transition states. Experimental validation involves nitration or halogenation reactions followed by regiochemical analysis via NMR .

Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?

  • Methodological Answer : Perform accelerated stability studies using hydrogen peroxide or UV light, tracking degradation products via LC-MS. Compare results across solvent systems (polar vs. nonpolar). Confounding factors like trace metal impurities (from reagents) must be excluded via chelating agents (e.g., EDTA) .

Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?

  • Methodological Answer : Use in silico tools like ProTox 3.0 (for toxicity endpoints), SwissADME (for bioavailability predictions), and molecular docking to assess interactions with cytochrome P450 enzymes. Validate predictions with in vitro hepatocyte assays and Ames tests for mutagenicity .

Q. How does the alkyl chain length (pentyl vs. decyl) in alkoxyphenols affect bioactivity and physicochemical properties?

  • Methodological Answer : Conduct comparative studies using homologs (e.g., 3-decyloxyphenol). Measure logP values (octanol-water partitioning) for lipophilicity trends and correlate with antimicrobial efficacy via MIC assays. Molecular dynamics simulations can model membrane permeability differences .

Q. What strategies mitigate interference from by-products in occupational exposure studies of this compound?

  • Methodological Answer : Employ LC-MS/MS with isotope-labeled internal standards to distinguish the parent compound from metabolites or contaminants. Cohort studies should include control groups exposed only to solvents/vehicles used in formulations .

Key Research Gaps and Recommendations

  • Stereochemical Effects : Explore chiral derivatives for enantioselective bioactivity.
  • Environmental Fate : Conduct biodegradation studies under OECD 301 guidelines.
  • Synergistic Applications : Test combinations with existing antibiotics or polymers for enhanced efficacy/stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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